molecular formula C17H19NO2 B6404545 3-Amino-5-(4-t-butylphenyl)benzoic acid, 95% CAS No. 1261911-71-0

3-Amino-5-(4-t-butylphenyl)benzoic acid, 95%

Cat. No. B6404545
CAS RN: 1261911-71-0
M. Wt: 269.34 g/mol
InChI Key: XFUXGIWQASGEFW-UHFFFAOYSA-N
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Description

3-Amino-5-(4-t-butylphenyl)benzoic acid, 95% is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water and ethanol, and has a melting point of 127-128°C. This compound is widely used in the synthesis of pharmaceuticals, food additives, and other organic compounds. It is also used in the production of dyes, pigments, and other industrial chemicals.

Scientific Research Applications

3-Amino-5-(4-t-butylphenyl)benzoic acid, 95% is widely used in scientific research due to its wide range of applications. It is used in the synthesis of pharmaceuticals, food additives, and other organic compounds. It is also used in the production of dyes, pigments, and other industrial chemicals. It is also used in the synthesis of fluorescent dyes and other compounds used in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 3-amino-5-(4-t-butylphenyl)benzoic acid, 95% is not fully understood. However, it is known that the compound acts as a nucleophile in the presence of a base. It can react with electrophiles such as alkyl halides, aryl halides, and acyl halides to form the corresponding amide or ester.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-5-(4-t-butylphenyl)benzoic acid, 95% are not fully understood. However, it is known that the compound can act as a weak base and can react with acids to form salts. It can also react with nucleophiles to form amides and esters. In addition, it can act as a chelating agent and can form complexes with metal ions.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-amino-5-(4-t-butylphenyl)benzoic acid, 95% in laboratory experiments is its low cost and availability. It is also relatively stable and can be stored for long periods of time without degradation. However, it should be noted that the compound can be toxic if inhaled, ingested, or absorbed through the skin. It should also be handled with care as it can react with other chemicals and form toxic compounds.

Future Directions

There are many potential future directions for the use of 3-amino-5-(4-t-butylphenyl)benzoic acid, 95%. It can be used in the synthesis of pharmaceuticals and food additives, as well as in the production of dyes, pigments, and other industrial chemicals. It can also be used in the synthesis of fluorescent dyes and other compounds used in biochemistry and molecular biology. Additionally, it can be used as a chelating agent and can form complexes with metal ions. Finally, it can be used in the synthesis of new organic compounds and as a reactant in organic synthesis.

Synthesis Methods

The synthesis of 3-amino-5-(4-t-butylphenyl)benzoic acid, 95% involves a series of reactions. The first step involves the reaction of 4-t-butylphenol and phosgene to form 4-t-butyl-2-chlorobenzoyl chloride. This reaction is carried out in the presence of a catalyst such as pyridine. The second step involves the reaction of 4-t-butyl-2-chlorobenzoyl chloride with sodium amide to form 3-amino-5-(4-t-butylphenyl)benzoic acid, 95%. This reaction is also carried out in the presence of a catalyst such as pyridine.

properties

IUPAC Name

3-amino-5-(4-tert-butylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(2,3)14-6-4-11(5-7-14)12-8-13(16(19)20)10-15(18)9-12/h4-10H,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUXGIWQASGEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690586
Record name 5-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261911-71-0
Record name 5-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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